(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride
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Overview
Description
(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a methyl group, a propan-2-yl group, and a methanamine group attached to the thiazole ring. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted with other reagents to form the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine involves its interaction with various molecular targets and pathways. Thiazole compounds can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, they can modulate biochemical pathways and receptors in biological systems, resulting in diverse physiological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another five-membered heterocyclic compound containing nitrogen atoms.
Oxazole: Similar to thiazole but contains an oxygen atom instead of sulfur. It also exhibits various biological activities.
Uniqueness
(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-5(2)8-6(3)11-7(4-9)10-8;;/h5H,4,9H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEMDTSYZYSSJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN)C(C)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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